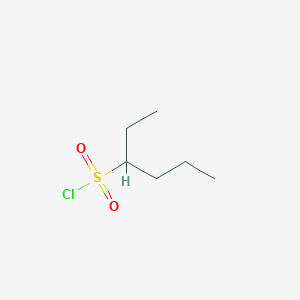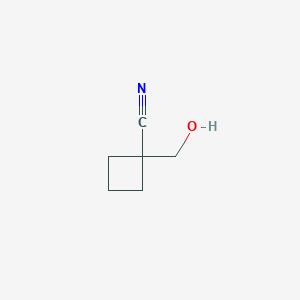
1-(Hydroxymethyl)cyclobutanecarbonitrile
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of 1-(Hydroxymethyl)cyclobutanecarbonitrile, a similar compound, 1-hydroxymethyl cyclopropyl acetonitrile, has been synthesized using a method involving a reflux reaction under the effects of Zn powder and a basic catalyst .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 . The molecular weight of this compound is 111.14.
科学的研究の応用
Photochemical Reactions
1-(Hydroxymethyl)cyclobutanecarbonitrile is involved in complex photochemical reactions. Mella, Fasani, and Albini (1991) studied the irradiation of related naphthalenecarbonitriles, leading to the formation of endo cyclobutane adducts and azabutadienes through rearrangement of azetines formed in the primary step (Mella, Fasani & Albini, 1991).
NMR Analyses and Structural Determination
NMR analyses play a crucial role in understanding the structure of cyclobutanes. Minter et al. (2002) reported complete 1H and 13C NMR assignments for two isomeric cyclobutanes, showcasing the significance of these techniques in elucidating molecular structures (Minter, Winslow, Watson & Bodige, 2002).
Synthesis and Biological Activity
The synthesis and biological activities of cyclobutane derivatives are of significant interest. Mar'yasov et al. (2020) discovered a cyclobutane derivative with significant activity against various cancer cell lines, demonstrating the potential of these compounds in therapeutic applications (Mar'yasov, Davydova, Nasakin & Lysenko, 2020).
Isolation and Characterization
Compounds related to this compound have been isolated from natural sources. Austin et al. (1987) isolated a similar amino cyclobutane carboxylic acid from Atelia herbert-smithii and determined its structure, indicating the presence of these compounds in nature (Austin, Baird, Chow, Fellows, Fleet, Nash, Peach, Pryce & Stirton, 1987).
Cyclobutane Ring Expansion
Oda et al. (1999) investigated the cyclobutane ring expansion in certain derivatives, contributing to the understanding of the chemical behavior and reactivity of these structures (Oda, Sakamoto, Miyatake & Kuroda, 1999).
Use as Chromophores
Belikov et al. (2016) explored the rearrangement of tetracarbonitriles to create tricarbonitrile moieties, which are used as acceptors for donor–acceptor chromophores, indicating their potential in optical and electronic applications (Belikov, Fedoseev, Ershov, Ievlev & Tafeenko, 2016).
Synthesis of Fungicides
Ruano et al. (2002) reported the synthesis of a fungicide, Systhane, from cyclobutane derivatives, demonstrating their utility in agricultural chemicals (Ruano, García, Castro & Ramos, 2002).
Propellant and Energy Accumulation
Finkel’shtein et al. (2003) discussed the use of cyclobutane hydrocarbons as effective propellants and energy accumulators, highlighting their potential in energy storage and propulsion technologies (Finkel’shtein, Anufriev, Strel’chik, Chernykh, Gringolts, Portnykh, Americk & Chelkis, 2003).
Organometallic Chemistry
Eschbach et al. (1976) examined the organometallic chemistry of cyclobutadiene derivatives, contributing to the understanding of electron donation in these compounds (Eschbach, Seyferth & Reeves, 1976).
特性
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHIMDMICMIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956531-83-2 | |
| Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



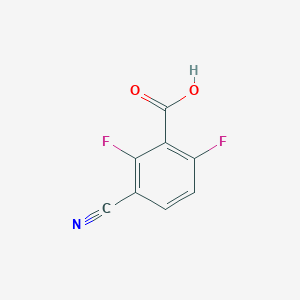
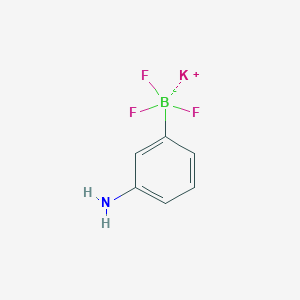
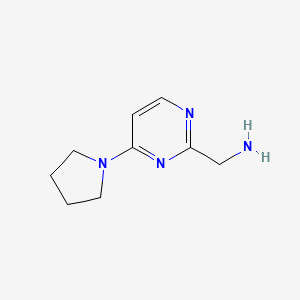
![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)
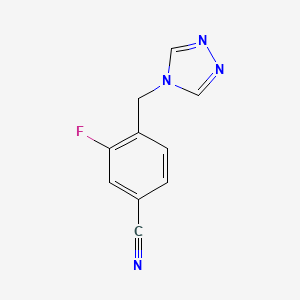

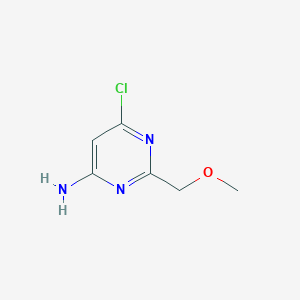
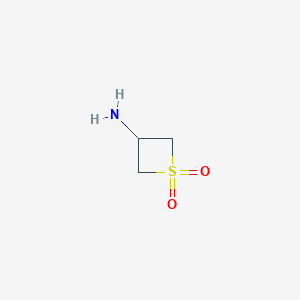

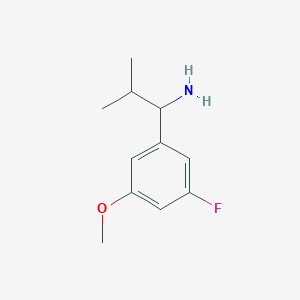
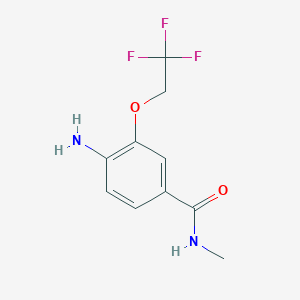
![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)
